Thiothixene

Description

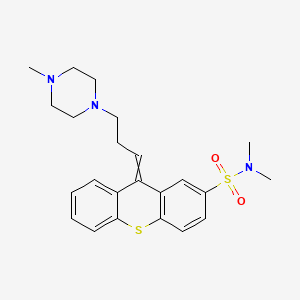

Structure

3D Structure

Properties

IUPAC Name |

(9Z)-N,N-dimethyl-9-[3-(4-methylpiperazin-1-yl)propylidene]thioxanthene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O2S2/c1-24(2)30(27,28)18-10-11-23-21(17-18)19(20-7-4-5-9-22(20)29-23)8-6-12-26-15-13-25(3)14-16-26/h4-5,7-11,17H,6,12-16H2,1-3H3/b19-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFBKORZTTCHDGY-UWVJOHFNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN(CC1)CC/C=C\2/C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2091542 | |

| Record name | (Z)-Thiothixene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2091542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Thiothixene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015560 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>66.5 [ug/mL] (The mean of the results at pH 7.4), Pratically insoluble in water (cis-, trans- mixture), Very soluble in chloroform; slightly soluble in methanol, acetone (cis-, trans- mixture), Slightly soluble in carbon tetrachloride, 1.39e-02 g/L | |

| Record name | SID11532885 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Thiothixene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3402 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Thiothixene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015560 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

White to tan crystals cis-, trans- mixture), White to tan crystalline powder | |

CAS No. |

3313-26-6, 49746-04-5, 5591-45-7 | |

| Record name | (9Z)-N,N-Dimethyl-9-[3-(4-methyl-1-piperazinyl)propylidene]-9H-thioxanthene-2-sulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3313-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiothixene [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003313266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiothixene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01623 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (Z)-Thiothixene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2091542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-Thiothixene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIOTHIXENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7318FJ13YJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Thiothixene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3402 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Thiothixene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015560 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

114-118 °C (cis-, trans- mixture), Crystals. MP: 147.5-149 °C. UV max (methanol): 228, 260, 310 nm (log epsilon 4.6, 4.3, 3.9) /cis-Thiothixene/, MP: 123-124.5 °C. UV max (methanol): 229, 252, 301 nm (log epsilon 4.5, 4.2, 3.9) /trans-Thiothixene/, MP: 158-160.5 °C /Thiothixene dimaleate/, MP: 229 °C /Thiothixene dioxalate/ | |

| Record name | Thiothixene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3402 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Deep Dive into the Neuronal Mechanism of Action of Thiothixene

A Technical Guide for Neuropharmacology and Drug Development Professionals

Executive Summary

Thiothixene is a first-generation, or "typical," antipsychotic agent belonging to the thioxanthene class, which has been a cornerstone in the management of schizophrenia and other psychotic disorders since the 1960s.[1][2] Its therapeutic efficacy is primarily attributed to its potent antagonism of dopamine D2 receptors within the central nervous system.[1][2][3][4] However, its pharmacological profile is complex, involving interactions with a range of other neurotransmitter receptors that contribute to both its therapeutic effects and its side-effect profile.[1][5] This in-depth guide provides a detailed exploration of this compound's molecular mechanism of action in neuronal cells, synthesizes its receptor binding affinities, elucidates the downstream signaling pathways it modulates, and presents the experimental methodologies used to characterize these interactions. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this classic neuroleptic agent.

Introduction: The Role of this compound in Antipsychotic Therapy

This compound is a high-potency typical antipsychotic primarily indicated for the treatment of schizophrenia.[2][4] The discovery of typical antipsychotics in the 1950s revolutionized psychiatric medicine.[6] These agents, including this compound, are thought to exert their antipsychotic effects by blocking dopamine D2 receptors, thereby reducing the excessive dopaminergic activity in the mesolimbic pathway that is associated with the positive symptoms of schizophrenia, such as hallucinations and delusions.[1][6] While newer "atypical" antipsychotics have been developed with different receptor binding profiles, this compound remains a relevant compound for study and, in some clinical scenarios, a valuable therapeutic option.[2] Understanding its precise mechanism of action is crucial for comprehending the neurobiology of psychosis and for the rational design of novel therapeutics.

Pharmacodynamics: A Multi-Receptor Binding Profile

The clinical effects of this compound are a direct consequence of its interaction with multiple G protein-coupled receptors (GPCRs) in the brain. Its therapeutic action is primarily linked to its high-affinity antagonism of dopamine D2 receptors, but its affinity for other receptors, including serotonin, histamine, and adrenergic receptors, is critical to understanding its complete pharmacological picture.[1][7][8][9]

Receptor Binding Affinity Profile

The affinity of a drug for its receptor is quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity. The receptor binding profile of this compound has been characterized through extensive radioligand binding assays.

| Receptor Subtype | Binding Affinity (Ki, nM) | Primary Neuronal Effect of Antagonism |

| Dopamine D2 | < 1.0 (subnanomolar) | Antipsychotic efficacy [9] |

| Dopamine D3 | Subnanomolar | Contributes to antipsychotic effects[9] |

| Serotonin 5-HT2A | Low nanomolar | May mitigate extrapyramidal symptoms (EPS)[1] |

| Serotonin 5-HT7 | Low nanomolar | Potential role in mood regulation[9] |

| Adrenergic α1 | Low nanomolar | Orthostatic hypotension, dizziness[1][9] |

| Histamine H1 | Low nanomolar | Sedation, weight gain[1][9] |

| Muscarinic M1-M5 | > 2,450 (very low affinity) | Minimal anticholinergic side effects[9] |

Note: Ki values are compiled from multiple sources and represent approximate affinities. The smaller the Ki value, the higher the binding affinity.[9]

Molecular Mechanism of Action: Downstream Signaling Cascades

This compound's antagonism at key neuronal receptors initiates a cascade of intracellular signaling events that ultimately modulate neuronal excitability and neurotransmission. The two most critical pathways involved in its antipsychotic action are the dopamine D2 and serotonin 5-HT2A receptor pathways.

Antagonism of the Dopamine D2 Receptor (D2R) Pathway

The dopamine D2 receptor is a member of the D2-like receptor family and is coupled to inhibitory G proteins (Gαi/o).[10]

-

Normal Activation: When dopamine binds to the D2R, the associated Gαi protein inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[10] Reduced cAMP levels result in decreased activity of Protein Kinase A (PKA), a key enzyme involved in regulating gene expression and protein phosphorylation.

-

Effect of this compound: By acting as a potent antagonist, this compound blocks dopamine from binding to the D2R.[1][3] This action prevents the Gαi-mediated inhibition of adenylyl cyclase. Consequently, cAMP levels are disinhibited, leading to a normalization of PKA activity and downstream signaling. This blockade of D2Rs in the mesolimbic pathway is believed to be the primary mechanism underlying its antipsychotic effects.[1] For a therapeutic effect, it is estimated that about 60-80% of D2 receptors need to be occupied by the antipsychotic.[6][11]

Antagonism of the Serotonin 5-HT2A Receptor Pathway

This compound also exhibits notable affinity for the serotonin 5-HT2A receptor, which is coupled to the Gq family of G proteins (Gαq).[1][7]

-

Normal Activation: Binding of serotonin to the 5-HT2A receptor activates the Gαq protein, which in turn stimulates the enzyme phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates Protein Kinase C (PKC).

-

Effect of this compound: As an antagonist at the 5-HT2A receptor, this compound blocks these downstream signaling events.[12] This action is significant because 5-HT2A antagonism can increase dopamine release in other brain regions, such as the nigrostriatal and mesocortical pathways.[12] This localized increase in dopamine may help to alleviate the motor side effects (extrapyramidal symptoms) and potentially improve negative and cognitive symptoms associated with D2 receptor blockade alone.[12]

Caption: this compound's primary mechanism in a postsynaptic neuron.

Experimental Methodologies for Elucidating Mechanism of Action

The characterization of this compound's pharmacodynamic profile relies on a suite of established in vitro assays. These methods are fundamental to drug discovery and provide the quantitative data necessary to understand a compound's interaction with its molecular targets.

Radioligand Binding Assays

This technique is the gold standard for determining the affinity (Ki) of a drug for a specific receptor.

-

Principle: The assay measures the ability of an unlabeled drug (this compound) to compete with a radiolabeled ligand (e.g., [3H]spiperone for D2 receptors) for binding to a receptor preparation.[13][14] The receptor source is typically a cell membrane preparation from cultured cells engineered to express a high concentration of the target receptor (e.g., CHO or HEK cells) or from homogenized brain tissue.[15][16]

-

Causality Behind Experimental Choices:

-

Choice of Radioligand: A high-affinity, receptor-specific radioligand is chosen to ensure a strong and specific signal.

-

Membrane Preparation: Using isolated cell membranes is crucial as it concentrates the transmembrane receptors of interest, separating them from other cellular components that could interfere with the assay.[16]

-

Competition Format: A competition assay is used to determine the affinity of the unlabeled test compound. By measuring how effectively this compound displaces the known radioligand, its own affinity can be calculated.

-

-

Self-Validating System: The protocol must include controls for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a saturating concentration of an unlabeled competitor). Specific binding is calculated by subtracting non-specific from total binding, ensuring the measured signal is solely from the target receptor.[16]

Step-by-Step Methodology: Competitive Radioligand Binding Assay

-

Receptor Preparation: Homogenize cultured cells (e.g., CHO-D2R) or brain tissue in a cold lysis buffer. Centrifuge to pellet the cell membranes, then wash and resuspend the pellet in an assay buffer to a specific protein concentration.[16]

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the appropriate radioligand (e.g., [3H]spiperone), and varying concentrations of this compound.[16]

-

Incubation: Incubate the plate for a defined period (e.g., 60 minutes at 30°C) to allow the binding reaction to reach equilibrium.[16]

-

Filtration: Rapidly terminate the reaction by vacuum filtering the contents of each well through a glass fiber filter mat. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).[16]

-

Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

Quantification: Dry the filters, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.[16]

-

Data Analysis: Plot the measured radioactivity against the concentration of this compound. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[16]

Functional Cell-Based Assays

While binding assays measure affinity, functional assays measure the actual biological response produced by a drug-receptor interaction (e.g., agonism, antagonism).[17][18][19]

-

Principle: These assays measure the downstream consequences of receptor activation or blockade, typically by quantifying the levels of intracellular second messengers like cAMP or Ca2+.[20][21]

-

Causality Behind Experimental Choices:

-

cAMP Assay (for Gαi/s-coupled receptors): To confirm this compound's antagonist activity at D2 receptors, cells expressing D2R are first stimulated with a dopamine agonist to inhibit adenylyl cyclase and reduce cAMP levels. This compound is then added, and its ability to reverse this inhibition and restore cAMP levels is measured.[20] This directly tests the functional consequence of D2R blockade.

-

Calcium Flux/IP1 Assay (for Gαq-coupled receptors): To assess 5-HT2A antagonism, cells expressing the receptor are stimulated with serotonin. An antagonist like this compound will block the subsequent rise in intracellular calcium or the accumulation of IP1 (a metabolite of IP3), which can be measured using fluorescent dyes or specific immunoassays.

-

Sources

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 4. thecarlatreport.com [thecarlatreport.com]

- 5. This compound | C23H29N3O2S2 | CID 941651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Typical antipsychotic - Wikipedia [en.wikipedia.org]

- 7. This compound Hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 8. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. Tiotixene - Wikipedia [en.wikipedia.org]

- 10. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Video: Antipsychotic Drugs: Typical and Atypical Agents [jove.com]

- 12. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 13. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Fully automated radioligand binding filtration assay for membrane-bound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. mdpi.com [mdpi.com]

- 18. Evaluating functional ligand-GPCR interactions in cell-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 20. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 21. Hi-Affi™ In Vitro Cell based GPCR Functional Assay Services - Creative Biolabs [creative-biolabs.com]

A Technical Guide to the Dopamine D2 Receptor Antagonism of Thiothixene

Abstract

This technical guide provides a comprehensive examination of Thiothixene, a first-generation antipsychotic of the thioxanthene class.[1][2] The primary focus is its mechanism of action as a potent antagonist of the dopamine D2 receptor (D2R), a cornerstone of its therapeutic efficacy in managing schizophrenia.[3][4] We will explore the molecular pharmacology of the this compound-D2R interaction, the downstream signaling consequences, and the validated experimental protocols used to characterize this antagonism. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the causality behind experimental design and data interpretation in the context of D2R pharmacology.

Introduction: The Dopamine Hypothesis and this compound's Role

The pathophysiology of schizophrenia is strongly linked to the dysregulation of dopamine pathways, particularly an overactivity in the mesolimbic system, which is associated with the positive symptoms of psychosis (e.g., hallucinations, delusions).[1] The "dopamine hypothesis" posits that blocking dopamine receptors, specifically the D2 subtype, can alleviate these symptoms.[5] This principle forms the basis for the therapeutic action of most antipsychotic drugs.[6][7]

This compound, first synthesized in the 1960s, emerged as a key therapeutic agent within the thioxanthene class.[4][8] Its clinical efficacy in reducing the severity of schizophrenia symptoms is primarily attributed to its function as a competitive antagonist at the postsynaptic D2 receptor.[3][9] By blocking the action of endogenous dopamine, this compound helps to normalize the excessive dopaminergic activity, thereby restoring a more balanced neurotransmitter environment.[1] While newer atypical antipsychotics have been developed, this compound remains a valuable tool, particularly in cases where patients do not respond to other medications.[4]

Chemical Structure:

-

IUPAC Name: (9Z)-N,N-dimethyl-9-[3-(4-methylpiperazin-1-yl)propylidene]-9H-thioxanthene-2-sulfonamide[10]

-

Class: Thioxanthene[11]

Molecular Pharmacology and Mechanism of Action

This compound's therapeutic effect is a direct consequence of its interaction with central nervous system (CNS) receptors. While it exhibits a broad receptor binding profile, its high-affinity antagonism of the D2 receptor is the principal mechanism of its antipsychotic action.[2][9]

D2 Receptor Interaction and Downstream Signaling

The D2 receptor is a G protein-coupled receptor (GPCR) that couples to inhibitory G proteins of the Gi/o class.[12][13] The canonical signaling pathway proceeds as follows:

-

Agonist (Dopamine) Binding: Endogenous dopamine binds to the D2R.

-

Gi/o Protein Activation: This binding event activates the associated Gi/o protein.

-

Adenylyl Cyclase Inhibition: The activated Gαi subunit inhibits the enzyme adenylyl cyclase.[13][14]

-

cAMP Reduction: Inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP).

-

Cellular Response Modulation: Reduced cAMP levels modulate downstream effectors, such as Protein Kinase A (PKA), leading to a dampening of neuronal excitability.

This compound acts as a competitive antagonist, binding to the same orthosteric site on the D2 receptor as dopamine but without activating the receptor. By occupying the receptor, it physically prevents dopamine from binding and initiating the signaling cascade. This blockade of dopamine-mediated effects is the cornerstone of its therapeutic action.[9]

Diagram: this compound's Antagonism of the D2 Receptor Signaling Pathway

Caption: this compound blocks dopamine binding to the D2R, preventing Gi/o-mediated inhibition of adenylyl cyclase.

Structure-Activity Relationship (SAR)

The chemical structure of thioxanthenes like this compound is critical for their D2 receptor affinity and antipsychotic potency.

-

Geometric Isomerism: Thioxanthenes possess a double bond in the side chain, leading to cis and trans isomers. The cis-isomer of this compound is significantly more potent as a D2 antagonist than the trans-isomer, highlighting the importance of the side chain's spatial orientation for optimal receptor fit.[15]

-

Ring Substitution: The presence of an electron-withdrawing group (the dimethylsulfonamide group) at the 2-position of the thioxanthene nucleus enhances neuroleptic activity.[10]

-

Side Chain: A piperazine side chain, as seen in this compound, generally confers higher potency compared to simpler alkylamino side chains found in other phenothiazine-related compounds.[10]

Experimental Validation: Protocols for Characterizing D2 Antagonism

The characterization of a D2 antagonist relies on a tiered system of in vitro assays to determine binding affinity and functional activity, followed by in vivo models to assess physiological effects.

In Vitro Assay: Radioligand Binding

Radioligand binding assays are the gold standard for determining a compound's affinity (Ki) for a specific receptor.[16] The principle is to measure the displacement of a high-affinity radiolabeled ligand from the receptor by the unlabeled test compound (this compound).

Protocol: Competitive Radioligand Binding Assay for D2 Receptor

-

Objective: To determine the inhibitory constant (Ki) of this compound at the human dopamine D2 receptor.

-

Causality: This assay directly measures the physical interaction between this compound and the D2 receptor. The resulting Ki value is a quantitative measure of binding affinity, a critical parameter for predicting potency.

Materials:

-

Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing the human D2 receptor.

-

Radioligand: [³H]Spiperone or [³H]N-methylspiperone, high-affinity D2 antagonists.[16][17]

-

Non-specific Binding Control: Haloperidol (10 µM) or unlabeled Spiperone.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[18]

-

Instrumentation: 96-well filter plates (GF/C, pre-soaked in 0.3% PEI), cell harvester, liquid scintillation counter.[18]

Step-by-Step Methodology:

-

Membrane Preparation: Homogenize cells expressing the D2 receptor in ice-cold lysis buffer and pellet the membranes via high-speed centrifugation. Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).[18]

-

Assay Plate Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: 150 µL membranes, 50 µL assay buffer, 50 µL radioligand.

-

Non-Specific Binding (NSB): 150 µL membranes, 50 µL 10 µM Haloperidol, 50 µL radioligand.

-

Competitive Binding: 150 µL membranes, 50 µL of this compound (at 8-10 serial dilutions), 50 µL radioligand.

-

-

Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to allow the binding reaction to reach equilibrium.[18]

-

Filtration: Rapidly terminate the reaction by vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. Wash the filters 3-4 times with ice-cold wash buffer.[16]

-

Quantification: Dry the filters, place them in scintillation vials with scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[18]

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that displaces 50% of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[18]

-

Diagram: Radioligand Binding Assay Workflow

Caption: Workflow for determining this compound's D2 receptor binding affinity using a radioligand assay.

In Vitro Assay: cAMP Functional Antagonism

Functional assays measure the effect of a compound on receptor-mediated signaling.[14] For a D2 antagonist, the goal is to demonstrate its ability to block the dopamine-induced inhibition of cAMP production.

Protocol: cAMP Inhibition Functional Assay

-

Objective: To quantify the potency of this compound in antagonizing dopamine-induced inhibition of cAMP synthesis.

-

Causality: This assay confirms that this compound's binding to the D2R translates into a functional blockade of the canonical Gi/o signaling pathway. It provides the functional potency (IC50 or Kb), which is distinct from but complementary to the binding affinity (Ki).

Materials:

-

Cell Line: CHO or HEK293 cells stably expressing the human D2 receptor.[19][20]

-

Adenylyl Cyclase Stimulator: Forskolin.[19]

-

Agonist: Dopamine.[14]

-

cAMP Detection Kit: A commercial kit based on HTRF (Homogeneous Time-Resolved Fluorescence), ELISA, or a luciferase reporter gene.[17][20]

-

Instrumentation: Microplate reader compatible with the chosen detection method.

Step-by-Step Methodology:

-

Cell Plating: Seed D2R-expressing cells into 96- or 384-well assay plates and culture until they reach 80-90% confluency.[19]

-

Compound Addition (Antagonist Mode):

-

Pre-incubate the cells with serial dilutions of this compound for 15-30 minutes. This allows the antagonist to bind to the receptors.

-

-

Agonist Challenge:

-

Add a fixed concentration of Dopamine (typically the EC80 concentration, which gives 80% of the maximal inhibitory effect) in the presence of Forskolin. The Forskolin stimulates adenylyl cyclase to produce a measurable baseline of cAMP.

-

-

Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C to allow for modulation of cAMP levels.

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the detection kit manufacturer's instructions.

-

Data Analysis:

-

Normalize the data, setting the signal from cells treated with Forskolin alone as 100% and the signal from cells with Forskolin + maximal Dopamine as 0%.

-

Plot the normalized response against the log concentration of this compound.

-

Fit the data to determine the IC50 value, representing the concentration of this compound that reverses 50% of the dopamine-induced inhibition.

-

In Vivo Models for Antipsychotic Activity

While this guide focuses on the core D2 antagonism, it is crucial to note that in vitro findings must be validated in vivo. Animal models are used to predict antipsychotic efficacy and potential side effects.[21]

-

Pharmacological Models: These models assess a compound's ability to antagonize behaviors induced by dopamine agonists like amphetamine or apomorphine (e.g., stereotypy, hyperlocomotion).[22]

-

Sensorimotor Gating Models: The prepulse inhibition (PPI) of the startle reflex is a measure of sensorimotor gating that is disrupted in schizophrenia. The ability of a drug to restore PPI disrupted by a dopamine agonist is a strong predictor of antipsychotic efficacy.[23]

Pharmacological Data Summary

This compound's pharmacological profile is defined by its potent D2 antagonism, complemented by interactions with other neurotransmitter systems that contribute to its overall clinical effects and side effect profile.

| Parameter | Value / Description | Reference(s) |

| Primary Mechanism | Dopamine D2 Receptor Antagonist | [1][4][9] |

| Receptor Binding Profile | High affinity for D2 receptors. Also binds to 5-HT2, α-adrenergic, and H1 histamine receptors. | [1][8][10] |

| Therapeutic Indication | Management of Schizophrenia | [3][9][24] |

| Clinical Efficacy | Effective in reducing positive symptoms (hallucinations, delusions). | [3][4][25] |

| Pharmacokinetics | ||

| Absorption | Well-absorbed after oral administration. | [2][25] |

| Metabolism | Extensively metabolized in the liver, primarily by CYP1A2. | [2][25] |

| Elimination Half-Life | Approximately 10-20 hours. | [2][8] |

| Excretion | Primarily via feces through biliary elimination. | [8][25] |

| Common Side Effects | Extrapyramidal symptoms (EPS), sedation, dry mouth, orthostatic hypotension. | [1][2][3] |

Conclusion

This compound exemplifies the principles of first-generation antipsychotic pharmacology. Its therapeutic utility is fundamentally rooted in its high-affinity antagonism of the dopamine D2 receptor, a mechanism that directly counteracts the hyperdopaminergic state associated with psychosis. The in-depth characterization of this antagonism, through rigorous in vitro methodologies such as radioligand binding and functional cAMP assays, provides a clear and quantifiable understanding of its potency and mechanism of action. This technical guide has outlined the core molecular interactions and provided validated, step-by-step protocols that form the basis for the preclinical evaluation of D2 receptor antagonists. Understanding these foundational principles and experimental frameworks is essential for the continued development of novel and improved therapeutics for schizophrenia and other psychotic disorders.

References

- Patsnap Synapse. (2024, July 17).

- Innoprot. D2 Dopamine Receptor Assay.

-

PubMed. (2022, November 21). Animal models for the evaluation of antipsychotic agents. [Link]

- GlobalRx. Clinical Profile: this compound 10mg Capsules.

- YouTube. (2025, January 29). Pharmacology of this compound ; Phamacokinetics, Mechanism of Action, Uses, Effects.

-

Bio-protocol. 4.2. D2 and D3 Dopamine Receptor Competitive Radioligand Binding Assays. [Link]

-

Wikipedia. Tiotixene. [Link]

-

Pediatric Oncall. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. [Link]

-

PubMed. The assessment of this compound in chronic schizophrenia. A double-blind controlled trial. [Link]

- Patsnap Synapse. (2024, June 14).

-

National Institutes of Health (NIH). Preclinical models of antipsychotic drug action. [Link]

-

PubMed Central (PMC). From antipsychotic to anti-schizophrenia drugs: role of animal models. [Link]

- BenchChem. (2025, December). Application Note & Protocol: In Vitro Dopamine D2 Receptor Agonist Assay.

-

Karger Publishers. Clinical Evaluation of this compound in Chronic Ambulatory Schizophrenic Patients. [Link]

-

Semantic Scholar. Behavioral animal models of antipsychotic drug actions. [Link]

-

PubMed. Biologically active conformers of phenothiazines and thioxanthenes. Further evidence for a ligand model of dopamine D2 receptor antagonists. [Link]

- Eurofins DiscoverX. D2S Human Dopamine GPCR Cell Based Agonist cAMP LeadHunter Assay - US.

-

ResearchGate. (2018, May 4). Animal models for the evaluation of antipsychotic agents. [Link]

- Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol.

-

PubMed Central (PMC). In vitro and in silico analysis of the effects of D 2 receptor antagonist target binding kinetics on the cellular response to fluctuating dopamine concentrations. [Link]

-

PubMed. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. [Link]

-

Gpatindia. (2020, May 19). TIOTIXENE or this compound Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. [Link]

-

PubChem. Dopamine D2 receptor (DRD2) small molecule agonists, cell-based qHTS assay. [Link]

-

PubChem. This compound. [Link]

-

PubMed. Functional analysis of the D2L dopamine receptor expressed in a cAMP-responsive luciferase reporter cell line. [Link]

-

MedCentral. This compound: uses, dosing, warnings, adverse events, interactions. [Link]

-

Drugs.com. This compound: Package Insert / Prescribing Information. [Link]

-

PubMed. Chemical, pharmacological, and metabolic considerations on this compound. Introduction. [Link]

- University of Regensburg. Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands.

-

Pfizer Canada. (2023, May 23). This compound capsules USP - [Product Monograph Template - Standard]. [Link]

- BenchChem. Application Notes and Protocols for Dopamine Receptor Binding Assays with Labeled Ligands.

-

PubMed. In vitro and in silico analysis of the effects of D2 receptor antagonist target binding kinetics on the cellular response to fluctuating dopamine concentrations. [Link]

-

ACS Publications. (2014, March 25). Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists. [Link]

-

PubMed. (2006, November 8). In vitro functional characteristics of dopamine D2 receptor partial agonists in second and third messenger-based assays of cloned human dopamine D2Long receptor signalling. [Link]

-

PubMed Central (PMC). Beyond Dopamine Receptor Antagonism: New Targets for Schizophrenia Treatment and Prevention. [Link]

-

PubMed. Targeting the dopamine D2 receptor in schizophrenia. [Link]

-

PubMed Central (PMC). (2010, July 3). Dopamine D2 receptor genetic variation and clinical response to antipsychotic drug treatment: A meta-analysis. [Link]

-

ResearchGate. Relative binding affinities of dopamine and antipsychotic drugs for.... [Link]

-

PubMed. Affinity for the dopamine D2 receptor predicts neuroleptic potency in decreasing the speed of an internal clock. [Link]

-

PubMed Central (PMC). Insights into the Mechanism of Action of Antipsychotic Drugs Derived from Animal Models: Standard of Care versus Novel Targets. [Link]

-

National Institutes of Health (NIH). Antipsychotic drug efficacy correlates with the modulation of D1 rather than D2 receptor-expressing striatal projection neurons. [Link]

Sources

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Articles [globalrx.com]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. Beyond Dopamine Receptor Antagonism: New Targets for Schizophrenia Treatment and Prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting the dopamine D2 receptor in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dopamine D2 receptor genetic variation and clinical response to antipsychotic drug treatment: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tiotixene - Wikipedia [en.wikipedia.org]

- 9. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 10. TIOTIXENE or this compound Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 11. drugs.com [drugs.com]

- 12. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 13. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 14. innoprot.com [innoprot.com]

- 15. Biologically active conformers of phenothiazines and thioxanthenes. Further evidence for a ligand model of dopamine D2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Functional analysis of the D2L dopamine receptor expressed in a cAMP-responsive luciferase reporter cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. benchchem.com [benchchem.com]

- 20. AID 1963594 - Dopamine D2 receptor (DRD2) small molecule agonists, cell-based qHTS assay - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. Animal models for the evaluation of antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. From antipsychotic to anti-schizophrenia drugs: role of animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 24. The assessment of this compound in chronic schizophrenia. A double-blind controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. medcentral.com [medcentral.com]

An In-depth Technical Guide on the Differential Activity of (Z)-Thiothixene versus (E)-Thiothixene

Abstract

Thiothixene, a typical antipsychotic of the thioxanthene class, exists as two geometric isomers, (Z)-Thiothixene and (E)-Thiothixene. This technical guide provides a comprehensive analysis of the stereospecific pharmacological properties of these isomers, highlighting the profound impact of their three-dimensional arrangement on therapeutic activity. It is established that the neuroleptic efficacy of this compound is almost exclusively attributed to the (Z)-isomer, which exhibits significantly higher affinity and antagonistic activity at key neurotransmitter receptors, particularly the dopamine D2 receptor. This guide will delve into the molecular mechanisms underlying this stereoselectivity, present comparative pharmacological data, and provide detailed experimental protocols for the characterization of these isomers, offering valuable insights for researchers and professionals in drug development.

Introduction to this compound and Geometric Isomerism

This compound is a thioxanthene derivative used in the management of schizophrenia.[1] Its chemical structure features a tricyclic thioxanthene core with a piperazinylpropylidene side chain.[2] The double bond in this side chain gives rise to geometric isomerism, resulting in two distinct stereoisomers: (Z)-Thiothixene (cis) and (E)-Thiothixene (trans).[2][3]

Geometric isomers possess the same molecular formula and connectivity of atoms but differ in the spatial arrangement of substituents around a double bond.[4] In the case of this compound, the orientation of the thioxanthene ring system and the piperazine-containing side chain relative to the double bond defines the (Z) and (E) configurations. This seemingly subtle structural difference has profound implications for the molecule's ability to interact with its biological targets, leading to a significant disparity in their pharmacological activities.[5] It is a well-established principle in pharmacology that the therapeutic effects of many drugs are stereospecific, with one isomer often being significantly more active or having a different pharmacological profile than the other(s).[4][6]

Comparative Pharmacology of (Z)- and (E)-Thiothixene

The antipsychotic effects of typical antipsychotics like this compound are primarily mediated by their antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[7][8] The clinical efficacy of this compound is almost exclusively associated with the (Z)-isomer.[9]

(Z)-Thiothixene is the therapeutically active isomer and a potent antagonist at several neurotransmitter receptors, including dopamine D2 and serotonin 5-HT2A receptors.[7][9][10] Its blockade of D2 receptors is believed to be responsible for its antipsychotic effects on the positive symptoms of schizophrenia, such as hallucinations and delusions.[7]

(E)-Thiothixene , in contrast, is considered to be pharmacologically weak or inactive as a neuroleptic agent.[9] Studies have shown that it possesses significantly lower affinity for dopamine D2 receptors compared to its (Z)-counterpart.

The differential activity of the this compound isomers extends to other receptors as well. For instance, the α-adrenolytic activity, which can contribute to side effects like orthostatic hypotension, has been shown to be more prominent with the (Z)-isomers of thioxanthenes.[9]

Table 1: Comparative Receptor Binding Affinities of (Z)- and (E)-Thiothixene (Illustrative)

| Receptor Subtype | (Z)-Thiothixene (Ki, nM) | (E)-Thiothixene (Ki, nM) |

| Dopamine D2 | Low nanomolar | High nanomolar to micromolar |

| Serotonin 5-HT2A | Nanomolar | Significantly higher than (Z)-isomer |

| Histamine H1 | Nanomolar | Higher than (Z)-isomer |

| Alpha-1 Adrenergic | Nanomolar | Higher than (Z)-isomer |

Note: The exact Ki values can vary between different studies and experimental conditions. This table provides a qualitative representation of the significant differences in affinity.

Molecular Basis for Differential Activity

The stereospecificity of (Z)-Thiothixene's activity arises from the precise three-dimensional complementarity between the drug molecule and its binding site on the receptor protein. The spatial arrangement of the functional groups in (Z)-Thiothixene allows for optimal interaction with key amino acid residues within the binding pocket of the dopamine D2 receptor.

The (E)-isomer, due to its different geometric configuration, is unable to achieve this optimal fit. The altered spatial orientation of its substituents likely leads to steric hindrance or prevents the formation of crucial intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) that are necessary for high-affinity binding and receptor antagonism.

Signaling Pathway

The primary mechanism of action of (Z)-Thiothixene involves the blockade of dopamine D2 receptors, which are G-protein coupled receptors (GPCRs).[7][9] In their active state, D2 receptors inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By antagonizing these receptors, (Z)-Thiothixene prevents dopamine from binding and thereby blocks this inhibitory effect, leading to a normalization of dopaminergic neurotransmission.

Caption: Dopamine D2 receptor signaling pathway and the antagonistic action of (Z)-Thiothixene.

Experimental Protocols for Isomer Characterization

To experimentally verify the differential activity of (Z)- and (E)-Thiothixene, a combination of receptor binding and functional assays is employed.

Radioligand Receptor Binding Assay

This assay directly measures the affinity of the this compound isomers for a specific receptor, such as the dopamine D2 receptor.

Principle: A radiolabeled ligand with known high affinity for the D2 receptor is incubated with a preparation of cells or tissues expressing the receptor. The unlabeled this compound isomers are added in increasing concentrations to compete with the radioligand for binding. The concentration of the isomer that displaces 50% of the specific binding of the radioligand is the IC50 value, from which the inhibition constant (Ki) can be calculated.

Step-by-Step Methodology:

-

Membrane Preparation: Homogenize tissues or cells known to express the target receptor (e.g., rat striatum for D2 receptors) in a suitable buffer. Centrifuge the homogenate to pellet the membranes and wash several times to remove endogenous ligands.

-

Assay Setup: In a 96-well plate, add the prepared membranes, a fixed concentration of the radioligand (e.g., [3H]-Spiperone for D2 receptors), and varying concentrations of either (Z)-Thiothixene or (E)-Thiothixene.

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filters will trap the membranes with the bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the functional consequence of receptor binding, i.e., the ability of the this compound isomers to antagonize the dopamine-induced inhibition of cAMP production.

Principle: Cells expressing the D2 receptor are treated with an agonist (dopamine) to inhibit adenylyl cyclase and reduce cAMP levels. The ability of the this compound isomers to block this effect is then measured.

Step-by-Step Methodology:

-

Cell Culture: Culture a cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).

-

Cell Plating: Seed the cells into a 96-well plate and allow them to adhere overnight.

-

Assay:

-

Pre-incubate the cells with varying concentrations of (Z)-Thiothixene or (E)-Thiothixene.

-

Stimulate the cells with a fixed concentration of dopamine in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).

-

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., ELISA or HTRF-based assay).

-

Data Analysis: Plot the cAMP concentration against the logarithm of the antagonist concentration. Fit the data to determine the IC50 value, which represents the concentration of the antagonist that reverses 50% of the agonist-induced effect.

Caption: Workflow for the characterization of this compound isomer activity.

Synthesis and Separation of Isomers

The synthesis of this compound typically results in a mixture of the (Z) and (E) isomers.[2] Several synthetic routes have been described, often involving a Wittig reaction to form the crucial double bond, which can lead to the formation of both isomers.[2]

The separation of the (Z) and (E) isomers is essential for their individual pharmacological evaluation and for the formulation of the final drug product, as only the (Z)-isomer is therapeutically active.[11] This separation can be achieved using various chromatographic techniques, such as high-performance liquid chromatography (HPLC) or column chromatography.[12][13][14] The choice of the stationary phase and mobile phase is critical for achieving good resolution between the two isomers.

Conclusion

The case of (Z)- and (E)-Thiothixene provides a classic example of the importance of stereochemistry in drug action. The geometric constraints imposed by the double bond in the side chain lead to two isomers with dramatically different pharmacological profiles. The (Z)-isomer is a potent antipsychotic agent due to its high affinity for dopamine D2 and other receptors, while the (E)-isomer is largely inactive. This stereoselectivity underscores the importance of considering the three-dimensional structure of drug molecules in the design and development of new therapeutic agents. For researchers and drug development professionals, a thorough understanding of the structure-activity relationships of stereoisomers is crucial for optimizing efficacy and minimizing potential off-target effects.

References

-

Weissman, A. (1974). Chemical, pharmacological, and metabolic considerations on this compound. Introduction: chemical and pharmacological relationship of thioxanthenes and phenothiazines. Advances in Biochemical Psychopharmacology, 9(0), 471–480. [Link]

-

Amaral, L., Viveiros, M., & Kristiansen, J. E. (2017). A Double-Edged Sword: Thioxanthenes Act on Both the Mind and the Microbiome. Molecules, 22(4), 639. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PharmaCompass. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). (Z)-Thiothixene. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (2023, December 2). Tiotixene. In Wikipedia. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). This compound. Retrieved from [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of this compound? Retrieved from [Link]

-

Yesair, D. W., & Welling, P. G. (1982). Separation and quantitation of cis- and trans-thiothixene in human plasma by high-performance liquid chromatography. Journal of Pharmaceutical Sciences, 71(10), 1165–1168. [Link]

-

Sarai, K., Frazer, A., & Mendels, J. (1981). Comparison of efficacy of zotepine and this compound in schizophrenia in a double-blind study. The Journal of Clinical Psychiatry, 42(8), 323–326. [Link]

-

Blaschke, G., & Chankvetadze, B. (2001). Separation of (Z)- and (E)-isomers of thioxanthene and dibenz[b,e]oxepin derivatives with calixarenes and resorcinarenes as additives in nonaqueous capillary electrophoresis. Journal of Chromatography A, 936(1-2), 131–141. [Link]

-

Khan, I., & Ali, A. (2021). Effects of Stereoisomers on Drug Activity. American Journal of Biomedical Science & Research, 13(2), 143-146. [Link]

-

Chankvetadze, B., & Blaschke, G. (2001). Separation of Cis- And Trans-Isomers of Thioxanthene and Dibenz[b,e]oxepin Derivatives on Calixarene- And Resorcinarene-Bonded High-Performance Liquid Chromatography Stationary Phases. Journal of Liquid Chromatography & Related Technologies, 24(16-17), 2447-2464. [Link]

-

McConathy, J., & Owens, M. J. (2003). Stereochemistry in drug action. Primary care companion to the Journal of clinical psychiatry, 5(2), 70–73. [Link]

-

Ali, I., Gupta, V. K., Aboul-Enein, H. Y., & Singh, P. (2010). Role of stereochemistry in drug development and use. Chirality, 22(1), 1–6. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). This compound. Retrieved from [Link]

-

Kennard, O., & Post, M. L. (1967). The Structure of this compound. Chemical Communications (London), (13), 652-653. [Link]

-

Patsnap Synapse. (n.d.). This compound - Drug Targets, Indications, Patents. Retrieved from [Link]

-

Brunello, N., & Tascedda, F. (2020). Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia. Frontiers in pharmacology, 11, 928. [Link]

Sources

- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. Tiotixene - Wikipedia [en.wikipedia.org]

- 3. This compound | C23H29N3O2S2 | CID 941651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. biomedgrid.com [biomedgrid.com]

- 5. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 6. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 7. What is the mechanism of this compound? [synapse.patsnap.com]

- 8. Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Double-Edged Sword: Thioxanthenes Act on Both the Mind and the Microbiome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 11. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 12. Separation and quantitation of cis- and trans-thiothixene in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Separation of (Z)- and (E)-isomers of thioxanthene and dibenz[b,e]oxepin derivatives with calixarenes and resorcinarenes as additives in nonaqueous capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Separation of cis- and trans-isomers of thioxanthene and dibenz[b,e]oxepin derivatives on calixarene- and resorcinarene-bonded high-performance liquid chromatography stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Solubility of Thiothixene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiothixene is a typical antipsychotic agent belonging to the thioxanthene class, primarily indicated for the management of schizophrenia.[1][2] Structurally and pharmacologically, it is related to the piperazine phenothiazines.[3] A comprehensive understanding of its core chemical and physical properties, particularly its solubility, is fundamental for drug development, from formulation design and manufacturing to ensuring bioavailability and therapeutic efficacy. This guide provides a detailed examination of this compound's chemical characteristics, solubility profile, stability, and the analytical methodologies pertinent to its study.

Chemical Identity and Molecular Structure

This compound is a tricyclic compound featuring a thioxanthene core with a (4-methylpiperazin-1-yl)propylidene side chain.[1] A critical structural feature is the exocyclic double bond that connects the side chain to the thioxanthene nucleus, which gives rise to geometric isomerism. The molecule exists as two isomers: (Z)-thiothixene (cis) and (E)-thiothixene (trans). Pharmacological activity is almost exclusively associated with the (Z)-cis isomer.[4]

-

IUPAC Name: (9Z)-N,N-dimethyl-9-[3-(4-methylpiperazin-1-yl)propylidene]thioxanthene-2-sulfonamide[5]

-

CAS Number: 3313-26-6 ((Z)-isomer)[5]

-

Molecular Formula: C₂₃H₂₉N₃O₂S₂[5]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and absorption characteristics. It is a solid substance, appearing as white to tan crystals, and is noted to be practically odorless with a very bitter taste.[5]

| Property | Value | Source(s) |

| Physical Form | Solid, white to tan crystalline powder | [5] |

| Melting Point | 147.5-149 °C (cis-isomer) | [4] |

| 114-118 °C (cis, trans-mixture) | [4][5] | |

| logP (Kow) | 3.78 - 3.8 | [5][6] |

| pKa | Data not readily available in public literature. The piperazine moiety imparts basic properties. | |

| Topological Polar Surface Area (TPSA) | 77.5 Ų | [5][6] |

| UV max (in Methanol) | 228, 260, 310 nm | [4] |

Solubility Profile

The solubility of this compound is a defining characteristic that heavily influences its formulation. As a lipophilic molecule (logP ≈ 3.8), its aqueous solubility is very low.[5][6]

Aqueous and Solvent Solubility

This compound base is practically insoluble in water.[5] This necessitates the use of specific formulation strategies to achieve therapeutic concentrations in aqueous media. Its solubility is significantly better in certain organic solvents. The hydrochloride salt form shows improved solubility in aqueous solutions.[7] For instance, injectable formulations of this compound hydrochloride are prepared at an acidic pH of 2.3-3.7, which protonates the basic nitrogen atoms on the piperazine ring, thereby enhancing water solubility.[5]

| Solvent | Solubility | Source(s) |

| Water | Practically insoluble | [5] |

| Chloroform | Very soluble | [5] |

| Dimethylformamide (DMF) | ~0.5 mg/mL | [8] |

| Dimethyl Sulfoxide (DMSO) | ~0.2 mg/mL | [8] |

| Ethanol | Slightly soluble | |

| Aqueous Buffers (as HCl salt) | Soluble, pH-dependent | [5][7] |

Formulation Strategies for In Vivo Studies

Given its poor water solubility, preclinical and research formulations often rely on co-solvents and excipients. Common strategies include:

-

DMSO/Co-solvent Systems: Dissolving this compound in DMSO and then diluting with aqueous solutions containing surfactants like Tween 80 or polymers like PEG400.[9]

-

Suspensions: Creating a suspension in an aqueous vehicle containing a suspending agent such as carboxymethyl cellulose (CMC).[9]

-

Cyclodextrins: Using complexing agents like SBE-β-CD to form inclusion complexes that enhance aqueous solubility.[9]

Stability and Degradation

Proper storage and handling are essential to maintain the integrity of this compound. It should be stored in tight, light-resistant containers to prevent photodegradation.[3] While specific degradation pathways are not extensively detailed, analytical methods have been developed to resolve this compound from its synthetic precursors and degradants.[10] When heated to decomposition, it is reported to emit toxic fumes of sulfur and nitrogen oxides.[5]

Analytical Methodologies

The analysis of this compound in bulk form, finished products, and biological fluids is critical for quality control and pharmacokinetic studies.

Chromatographic Methods High-Performance Liquid Chromatography (HPLC) is the cornerstone of this compound analysis. It is a robust method capable of:

-

Quantifying the active pharmaceutical ingredient (API).

-

Separating the pharmacologically active Z (cis) isomer from the less active E (trans) isomer.[10]

-

Detecting and quantifying synthetic precursors and degradation products.[10]

-

Analyzing dissolution samples, even in complex media like simulated gastric fluid.[10]

Spectroscopic Methods

-

UV-Vis Spectrophotometry: Used for basic quantification, leveraging its characteristic UV absorption maxima.[4] Derivative spectrophotometry has also been employed to enhance specificity.[11]

-

Mass Spectrometry (MS): Techniques like GC-MS and LC-MS are used for identification and sensitive quantification in complex matrices such as plasma.[5]

Experimental Protocol: Workflow for Solubility Determination

The following diagram outlines a typical workflow for determining the solubility of a compound like this compound. The causality behind this workflow is to systematically test solubility from aqueous to organic systems, which is essential for a poorly soluble compound. The initial shake-flask method provides equilibrium solubility data, which is the gold standard for guiding formulation development.

Conclusion

This compound is a well-characterized thioxanthene derivative whose therapeutic application is intrinsically linked to its physicochemical properties. Its defining features include the stereospecific activity of the (Z)-isomer, high lipophilicity, and poor aqueous solubility. This low solubility presents a significant formulation challenge, which is typically overcome by utilizing its basic character to form more soluble hydrochloride salts in acidic media or by employing co-solvents and other excipients. A thorough understanding of these chemical properties, supported by robust analytical methods like HPLC, is indispensable for the development of safe, stable, and effective this compound drug products.

References

-

PharmaCompass. (n.d.). This compound | Drug Information, Uses, Side Effects, Chemistry. Retrieved January 2, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 941651, this compound. Retrieved January 2, 2026, from [Link]

-

Severin, G. (1987). Comprehensive high-performance liquid chromatographic methodology for the determination of this compound in bulk drug, finished product, and dissolution testing samples. Journal of Pharmaceutical Sciences, 76(3), 231–234. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5454, this compound (USAN:USP). Retrieved January 2, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9958173, this compound hydrochloride anhydrous. Retrieved January 2, 2026, from [Link]

-

Belal, F., Hefnawy, M. M., & Aly, F. A. (1997). Analysis of pharmaceutically-important thioxanthene derivatives. Journal of Pharmaceutical and Biomedical Analysis, 16(3), 369–376. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). This compound. Retrieved January 2, 2026, from [Link]

-

ResearchGate. (2025). Analysis of pharmaceutically important thioxanthene derivatives. Retrieved January 2, 2026, from [Link]

-

JAMP Pharma Corporation. (2023). This compound capsules USP - Product Monograph. Retrieved January 2, 2026, from [Link]

-

Wikipedia. (n.d.). Tiotixene. Retrieved January 2, 2026, from [Link]

-

Burnett, G. B., Little, S. R., Graham, N., & Forrest, A. D. (1975). The assessment of this compound in chronic schizophrenia. A double-blind controlled trial. Diseases of the nervous system, 36(11), 625–629. [Link]

-

The Merck Index Online. (n.d.). This compound. Retrieved January 2, 2026, from [Link]

-

Drugs.com. (2025). This compound Monograph for Professionals. Retrieved January 2, 2026, from [Link]

Sources

- 1. Tiotixene - Wikipedia [en.wikipedia.org]

- 2. The assessment of this compound in chronic schizophrenia. A double-blind controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. drugs.com [drugs.com]

- 4. This compound [drugfuture.com]

- 5. This compound | C23H29N3O2S2 | CID 941651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. This compound hydrochloride anhydrous | C23H31Cl2N3O2S2 | CID 9958173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. This compound HCl I CAS#: 49746-04-5 I antipsychotic agent I InvivoChem [invivochem.com]

- 10. Comprehensive high-performance liquid chromatographic methodology for the determination of this compound in bulk drug, finished product, and dissolution testing samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Thiothixene synthesis and purification methods

An In-Depth Technical Guide to the Synthesis and Purification of Thiothixene

Authored by: A Senior Application Scientist

This document provides a comprehensive technical overview of the synthetic routes and purification methodologies for this compound, an important thioxanthene-class antipsychotic agent. Designed for researchers, medicinal chemists, and drug development professionals, this guide delves into the chemical principles, experimental protocols, and analytical validation required to produce high-purity this compound, with a focus on isolating the therapeutically active (Z)-isomer.

Introduction: The Chemical and Therapeutic Landscape of this compound

This compound, chemically known as (9Z)-N,N-dimethyl-9-[3-(4-methylpiperazin-1-yl)propylidene]-9H-thioxanthene-2-sulfonamide, is a first-generation antipsychotic drug first marketed by Pfizer in 1967.[1] It is primarily indicated for the management of schizophrenia.[1][2] The therapeutic efficacy of this compound is almost exclusively attributed to its cis or (Z)-isomer, which acts as a potent antagonist at dopamine D2 and serotonin 5-HT2 receptors.[3][4] The corresponding trans or (E)-isomer is significantly less active.[5]

This stereochemical requirement places a significant burden on the synthesis and purification process. Most synthetic routes yield a mixture of (E) and (Z) isomers, necessitating robust separation and purification strategies to isolate the active pharmaceutical ingredient (API) in high isomeric purity. This guide will explore the prevalent synthetic pathways and the critical downstream processing required to achieve this goal.

Core Synthesis Strategies for the this compound Scaffold

The synthesis of this compound can be logically dissected into two primary stages: the construction of the core tricyclic thioxanthenone intermediate and the subsequent attachment of the N-methylpiperazinylpropylidene side chain. Several methodologies have been reported, each with distinct advantages and challenges.[1]

Construction of the Thioxanthenone Intermediate

A common and efficient route to the key intermediate, N,N-dimethyl-9-oxo-9H-thioxanthene-2-sulfonamide, involves a condensation reaction followed by an acid-catalyzed ring closure.

Protocol 1: Synthesis of N,N-dimethyl-9-oxo-9H-thioxanthene-2-sulfonamide

-

Condensation: Thiophenol is condensed with 2-chloro-5-(dimethylsulfamoyl)benzoic acid in an alkaline solution of dimethylformamide (DMF). The reaction is typically heated to 130–140 °C to drive the nucleophilic aromatic substitution. The alkalinity, often achieved with a carbonate or hydroxide base, is crucial for deprotonating the thiophenol, activating it as a nucleophile.

-

Cyclization: The resulting thioether intermediate is then treated with a strong dehydrating acid, most commonly polyphosphoric acid (PPA), at a moderately elevated temperature (e.g., 70 °C).[1] The PPA catalyzes an intramolecular Friedel-Crafts acylation, forcing the ring closure to form the tricyclic thioxanthenone ketone.

-

Work-up and Isolation: The reaction mixture is quenched by pouring it into ice water, causing the product to precipitate. The solid ketone is then collected by filtration, washed thoroughly with water to remove residual acid, and dried.

Attachment of the Side Chain: The Isomer-Defining Step

The introduction of the C3 side chain is the most critical step, as it establishes the double bond and generates the challenging E/Z isomeric mixture. The Wittig reaction is a widely cited and effective method for this transformation.[1]

Protocol 2: Wittig Olefination to Form this compound

-

Wittig Reagent Preparation: The phosphonium ylide is prepared from (3-bromopropyl)triphenylphosphonium bromide. The phosphonium salt is suspended in an aprotic solvent like THF or ether and treated with a strong base (e.g., n-butyllithium or sodium hydride) to deprotonate the carbon alpha to the phosphorus, generating the reactive ylide.

-

Condensation: The thioxanthenone intermediate from Protocol 1 is dissolved in a suitable solvent and added to the ylide solution. The ylide attacks the carbonyl carbon, leading to the formation of a betaine intermediate which then collapses to form the alkene and triphenylphosphine oxide. This reaction typically produces a mixture of (E)- and (Z)-Thiothixene precursors.

-

Side Chain Completion: The resulting piperazinylpropylidene intermediate is then methylated on the terminal nitrogen of the piperazine ring using an appropriate alkylating agent to yield the final (E)/(Z) this compound mixture.[1]

The diagram below illustrates this key synthetic pathway.

Caption: Key synthetic route to this compound via a Wittig reaction.

Alternative Synthetic Approaches

Other notable methods for attaching the side chain include:

-

Grignard Reaction followed by Dehydration: This involves reacting the thioxanthenone intermediate with a Grignard reagent, 3-(4-methyl-1-piperazinyl)propylmagnesium chloride. The resulting tertiary alcohol is then dehydrated, typically with phosphorus oxychloride (POCl₃) in pyridine, to form the double bond and the E/Z isomer mixture.[1]

-

Lithiation and Condensation: A more complex route starts with 9-lithio-N,N-dimethylthioxanthene-2-sulfonamide, which undergoes acetylation and condensation to form an intermediate ketone. This ketone is then reduced with sodium borohydride (NaBH₄) and subsequently dehydrated to yield this compound isomers.[1]

| Synthetic Route | Key Precursors | Core Reaction | Primary Outcome |

| Wittig Method | Thioxanthenone, Phosphonium Ylide | Wittig Olefination | Mixture of E/Z Isomers |

| Grignard Method | Thioxanthenone, Grignard Reagent | Grignard Addition & Dehydration | Mixture of E/Z Isomers |

| Lithiation Method | 9-Lithio-thioxanthene derivative | Reduction & Dehydration | Mixture of E/Z Isomers |

Purification and Isomer Separation: The Path to High-Purity API

The purification of this compound is dominated by the critical need to separate the therapeutically desired (Z)-isomer from the less active (E)-isomer and other process-related impurities.

Common Impurities

During synthesis, several impurities can form that must be monitored and controlled.[6]

| Impurity Name | Origin | Significance | Preferred Removal Method |

| (E)-Thiothixene | By-product of olefination/dehydration | Inactive isomer, dilutes API efficacy | HPLC, Fractional Crystallization |

| N-desmethyl this compound | Incomplete methylation of piperazine | Process-related impurity | Chromatography |

| This compound Sulfoxide | Oxidation of the thioxanthene sulfur | Degradant/Metabolite | Chromatography, Recrystallization |

| Thioxanthenone Intermediate | Unreacted starting material | Process-related impurity | Recrystallization, Chromatography |

Purification Methodologies

A multi-step purification strategy is essential for producing this compound that meets stringent pharmacopeial standards.

Protocol 3: Isomer Separation and Final Purification

-

Bulk Impurity Removal (Recrystallization): The crude mixture from the synthesis is first subjected to recrystallization from a suitable solvent system (e.g., ethanol/water or acetone). This step effectively removes unreacted starting materials, inorganic salts, and a significant portion of the triphenylphosphine oxide by-product from the Wittig reaction.

-

Isomer Separation (Chromatography): High-Performance Liquid Chromatography (HPLC) is the definitive method for separating the (Z) and (E) isomers.[5]

-

Column: A mixed-mode column containing both silica and alumina (SiAl) has proven effective for resolving the isomers, as well as synthetic precursors and degradants, in a single run.[5]

-